ゼルコバマイシン

説明

Zelkovamycin is a new antibiotic that was isolated from the fermentation broth of Streptomyces sp. K96-0670 . It is a cyclic peptide antibiotic that shows antibacterial activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus .

Synthesis Analysis

The exact molecular structure of Zelkovamycin was assigned and revised through a combination of structural elucidation methodologies, total synthesis, and bioassays . The first total synthesis of Zelkovamycin was reported in 2020 .

Molecular Structure Analysis

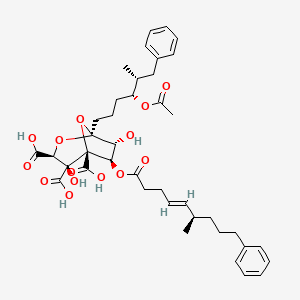

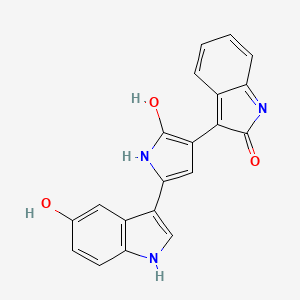

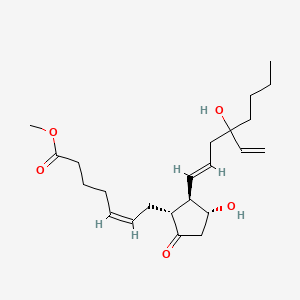

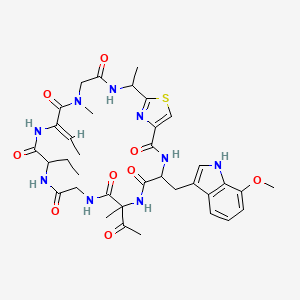

The structure of Zelkovamycin was elucidated as a cyclic peptide comprising glycyl, 2-aminobutanoyl, 2-amino-2-butenoyl, N-methyl glycyl, alanyl, 1,3-thiazoyl, 7-methoxytryptophanyl, and 2-methyldehydrothreonyl residues . The configurations of amino acid residues were determined by Marfey’s analysis combined with NMR calculations .

Chemical Reactions Analysis

Zelkovamycin is an argyrin natural product. Its exact molecular structure was assigned and revised through a combination of structural elucidation methodologies, total synthesis, and bioassays .

科学的研究の応用

抗ウイルス活性

ゼルコバマイシンEは、H1N1型インフルエンザAウイルスに対して強力な阻害活性を示すことが判明しました . これは、ゼルコバマイシンが、特にインフルエンザの治療のための抗ウイルス薬の開発に使用できることを示唆しています。

酸化リン酸化の阻害

ゼルコバマイシンは、酸化リン酸化(OXPHOS)の阻害剤として同定されています . これは、細胞内でのエネルギー産生に関連する研究に使用できる可能性があり、エネルギー産生が阻害される疾患の研究に影響を与える可能性があります。

生合成経路解析

ゼルコバマイシンの生合成経路は、遺伝子クラスター解析に基づいて提案されています . これは、環状ペプチドの生合成を研究する研究者にとって貴重な洞察を提供し、これらの化合物を生成するための新しい方法の開発につながる可能性があります。

構造解析

This compoundBは、シクロペプチド骨格に結合した前例のない3-メチル-5-ヒドロキシピロリジン-2,4-ジオン環系を特徴としています . ゼルコバマイシンのユニークな構造は、構造解析のための興味深い対象を提供し、ペプチドの構造と機能の理解に貢献する可能性があります。

分離源

ゼルコバマイシンは、内生菌キタサトスポラ属から分離されました . これは、内生菌が新規な生物活性化合物の供給源としての可能性を強調しており、薬物発見のための内生菌の探索に関するさらなる研究を促進する可能性があります。

まれなアミノ酸残基

ゼルコバマイシンは、まれなアミノ酸残基を含む環状オクタペプチドです . これらのまれな残基の存在は、ゼルコバマイシンをタンパク質の構造と機能を研究するための貴重なツールにする可能性があり、これらのまれなアミノ酸に関連する新しい生物学的活性の発見につながる可能性があります。

作用機序

Target of Action

Zelkovamycin primarily targets the Oxidative Phosphorylation (OXPHOS) system . The OXPHOS system is a crucial component of cellular metabolism, responsible for the production of ATP, the primary energy currency of the cell. By inhibiting this system, Zelkovamycin can disrupt the energy production of the cell, leading to various downstream effects .

Mode of Action

Zelkovamycin interacts with the OXPHOS system, inhibiting its function . This interaction and the resulting inhibition disrupt the normal flow of electrons within the system, preventing the formation of ATP. The exact molecular interactions between Zelkovamycin and the components of the OXPHOS system are still under investigation .

Biochemical Pathways

The primary biochemical pathway affected by Zelkovamycin is the OXPHOS pathway . This pathway is responsible for the majority of ATP production within the cell. By inhibiting this pathway, Zelkovamycin disrupts the cell’s energy balance, potentially leading to cell death .

Result of Action

The primary result of Zelkovamycin’s action is the inhibition of the OXPHOS system . This leads to a disruption in ATP production, which can have wide-ranging effects on the cell, potentially leading to cell death. The exact molecular and cellular effects of Zelkovamycin’s action are still under investigation .

将来の方向性

特性

IUPAC Name |

(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMRECQGDKKGCJ-AQHIEDMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N9O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Zelkovamycin and what makes its structure unique?

A1: Zelkovamycin is a cyclic octapeptide belonging to the argyrin natural product family. It was initially discovered from Streptomyces sp. K96-0670. [, ] Further research identified it from other sources like Actinomadura graeca sp. nov. and endophytic Kitasatospora sp. [, ]. Its structure, revised and confirmed through total synthesis, contains unusual non-proteinogenic amino acids like 4-methoxy tryptophan and 2-methyl dehydrothreonine. [] The presence of a 3-methyl-5-hydroxypyrrolidine-2,4-dione ring system linked to the cyclopeptide skeleton is another distinctive feature observed in Zelkovamycin B. []

Q2: What is Zelkovamycin's known biological activity?

A2: While structurally similar to the anticancer argyrin family, Zelkovamycin demonstrates a unique biological activity. Research indicates that Zelkovamycin acts as an OXPHOS (oxidative phosphorylation) inhibitor. [] This inhibition leads to a decrease in cell viability, particularly in OXPHOS-dependent skin cancer cells. [] The unusual amino acids, 4-methoxy tryptophan and 2-methyl dehydrothreonine, are crucial for this OXPHOS inhibitory activity. []

Q3: How potent is Zelkovamycin's antibacterial activity?

A3: Zelkovamycin shows promising antibacterial activity against various bacteria. It demonstrates activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus. [] Furthermore, Zelkovamycins F and G, along with analogue Zelkovamycin H, exhibit potent activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. []

Q4: What is known about the structure-activity relationship of Zelkovamycin?

A4: Studies on Zelkovamycin analogues reveal key structural features for its bioactivity. For instance, the presence of 2-methyl-3-oxobutyrine and sarcosine residues is crucial for the antibacterial activity observed in Zelkovamycins F, G, and H. [] Further research is necessary to fully elucidate the impact of specific structural modifications on potency and selectivity against various targets.

Q5: Are there any potential antiviral properties associated with Zelkovamycin?

A5: Yes, preliminary research suggests potential antiviral properties. Zelkovamycin and Zelkovamycin E exhibit notable antiviral activity against the hepatitis C virus. [] Additionally, Zelkovamycin E demonstrates potent inhibitory activity against the H1N1 influenza A virus. [] This finding opens avenues for further investigation into Zelkovamycin's antiviral potential.

Q6: What are the implications of Zelkovamycin's unique bioactivity?

A6: Zelkovamycin's unique OXPHOS inhibitory activity distinguishes it from other members of the argyrin family and suggests its potential as a starting point for developing novel OXPHOS inhibitors. [] This is particularly relevant for diseases where OXPHOS dysfunction plays a key role. Moreover, its identification can guide future isolation and research efforts focused on argyrin natural products and their biosynthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。